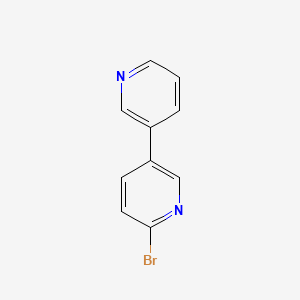

2-Bromo-5-(pyridin-3-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGESWGAGVGFDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Significance of Halogenated Bipyridine Architectures in Contemporary Chemical Research

Halogenated bipyridines are a class of compounds that command considerable attention in chemical research. The bipyridine unit itself is a privileged scaffold, renowned for its ability to act as a chelating ligand for a vast array of metal ions, forming stable complexes that are central to catalysis and the development of photoactive materials. The introduction of a halogen atom, such as bromine, onto this framework dramatically enhances its synthetic utility.

The bromine atom in a structure like 2-Bromo-5-(pyridin-3-yl)pyridine serves as a highly effective synthetic handle. It is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions. This reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to "stitch" the bipyridine core into larger, more complex molecular systems. This capability is fundamental to creating new drug candidates, organic light-emitting diodes (OLEDs), and specialized polymers.

Furthermore, the halogen atom can participate in non-covalent interactions known as halogen bonds. This is an attractive, directional interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. In the solid state, these interactions can be harnessed to control the self-assembly of molecules, a key principle in crystal engineering for the design of new materials with desired properties like specific conductivity or thermal stability.

Overview of Functionalized Heterocycles in Medicinal Chemistry and Advanced Materials

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are mainstays in both medicine and materials science. It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. mdpi.com Their prevalence stems from the ability of heteroatoms (like nitrogen, oxygen, and sulfur) to influence a molecule's electronic distribution, polarity, and hydrogen bonding capacity. mdpi.com These properties are critical for a drug's ability to bind to its biological target and for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a particularly common motif found in numerous FDA-approved drugs. sigmaaldrich.comgoogle.com

In the realm of advanced materials, functionalized heterocycles are indispensable. They form the core of many organic semiconductors, dyes, and polymers. bldpharm.combldpharm.com The incorporation of heteroatoms can tune the electronic properties of these materials, such as their band gap and charge transport capabilities, which is crucial for applications in electronics like transistors and solar cells. nih.gov For example, heterocycle-based dynamic covalent chemistry is being explored to create recyclable and self-healing polymers with unique optical properties. bldpharm.com The versatility of these scaffolds allows for the creation of materials with functions ranging from UV-blocking to fluorescence. bldpharm.com

The compound 2-Bromo-5-(pyridin-3-yl)pyridine is a prime example of a functionalized heterocycle. Its bipyridine structure is a known pharmacophore, while the bromo-substituent provides a reactive site for further molecular elaboration, making it a valuable intermediate for both drug discovery and the synthesis of novel functional materials.

| Property | Value |

|---|---|

| CAS Number | 1088410-80-3 |

| Molecular Formula | C10H7BrN2 |

| Molecular Weight | 235.08 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Table 1: Physicochemical Properties of this compound. Data sourced from chemical suppliers. bldpharm.com

Current Research Trajectories and Challenges in Pyridine Based Chemical Entities

Precursor Synthesis and Halogenation Strategies

The foundation for the synthesis of 2-Bromo-5-(pyridin-3-yl)pyridine lies in the availability of appropriately functionalized pyridine building blocks. Regioselective halogenation, particularly bromination, is a critical step in creating these essential precursors.

Bromination of Pyridine Scaffolds at Regioselective Positions

The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution reactions, such as bromination, challenging and often requires harsh conditions, like high temperatures (over 300°C) with corrosive bromine. acs.org To overcome these hurdles, various strategies have been developed to achieve regioselective bromination under milder conditions.

One effective approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This allows for bromination to occur under more controlled and milder conditions. Following the bromination step, deoxygenation yields the desired brominated pyridine derivative. researchgate.net For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing a practical route to various 2-halo-substituted pyridines. acs.org This method offers high yields and is suitable for large-scale production due to its mild conditions and simple setup. acs.org

Another strategy employs directing groups to control the position of bromination. For example, introducing an amino group can enhance the nucleophilicity of the C3 position, facilitating meta-bromination. acs.org A facile and sustainable electrochemical bromination protocol has been developed that utilizes inexpensive and safe bromine salts at room temperature by introducing directing groups. acs.org This method has been shown to produce a variety of brominated pyridine derivatives in yields ranging from 28% to 95%. acs.org

Furthermore, the bromination of activated pyridines, such as those with amino, hydroxy, or methoxy (B1213986) substituents, has been studied extensively. thieme-connect.com The use of N-bromosuccinimide (NBS) in various solvents allows for the regioselective mono- and dihalogenation of these activated pyridines. thieme-connect.com The reactivity of the substrates follows the order of amino > hydroxy > methoxy, and the regioselectivity is dependent on the position of the substituent. thieme-connect.com

Baran et al. have reported a method for the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source. tcichemicals.com This reaction proceeds under mild conditions and produces high yields of C2-brominated fused pyridines. tcichemicals.com

Preparation of 2,5-Dibromopyridine (B19318) and Other Halogenated Pyridine Building Blocks

2,5-Dibromopyridine is a crucial precursor for the synthesis of this compound. Several methods for its preparation have been reported.

A common route involves the diazotization of 2-amino-5-bromopyridine (B118841). In this process, 2-amino-5-bromopyridine is treated with a solution of sodium nitrite (B80452) in the presence of hydrobromic acid. chemicalbook.comguidechem.com One specific procedure involves adding 2-amino-5-bromopyridine to a cooled solution of 47% aqueous hydrogen bromide, followed by the addition of liquid bromine. chemicalbook.com A solution of sodium nitrite is then added dropwise while maintaining a low temperature. chemicalbook.com The resulting 2,5-dibromopyridine can be isolated by extraction and purification. chemicalbook.com Another variation of this method involves the use of a catalytic amount of cuprous bromide during the diazotization step, which is carried out at a controlled temperature of -5 to 15°C. google.comchemicalbook.com

An alternative synthesis of 2,5-dibromopyridine starts from 2-hydroxypyridine (B17775). patsnap.com This method involves a two-step bromination process. First, 2-hydroxypyridine is reacted with a brominating agent to yield 2-hydroxy-5-bromopyridine. patsnap.com This intermediate is then further brominated in the presence of a Lewis acid catalyst to produce 2,5-dibromopyridine. patsnap.com For example, using dibromohydantoin as the brominating agent in 1,2-dichloroethane (B1671644) at low temperatures can produce 2-hydroxy-5-bromopyridine with good regioselectivity. patsnap.com

A novel synthesis method for 2,5-dibromopyridine has also been disclosed which begins with the acetylation of 2-aminopyridine (B139424) with acetic anhydride. google.com The resulting product is then brominated and subsequently hydrolyzed to yield 2-amino-5-bromopyridine. google.com This intermediate is then converted to 2,5-dibromopyridine via a Sandmeyer-type reaction. google.com

Cross-Coupling Reactions for Pyridine-Pyridine Linkage Formation

The key step in constructing the this compound framework is the formation of the bond between the two pyridine rings. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the most widely employed and effective methods for this transformation. mdpi.commdpi.com

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols for Biheteroaryl Construction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for forming carbon-carbon bonds, especially between sp2-hybridized carbon atoms. mdpi.com It involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com This reaction is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the reagents. nih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 2,5-dibromopyridine) to form an arylpalladium(II) halide intermediate. youtube.comnih.gov

Transmetalation: The organoboron reagent (e.g., pyridine-3-boronic acid) reacts with the arylpalladium(II) halide intermediate, with the assistance of a base, to form a diarylpalladium complex. youtube.comnih.gov

Reductive Elimination: The diarylpalladium complex eliminates the biaryl product (this compound), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comnih.gov

For the synthesis of this compound, a common strategy is the Suzuki coupling of 2,5-dibromopyridine with a suitable pyridine-3-boronic acid derivative.

The success and efficiency of the Suzuki-Miyaura coupling reaction are highly dependent on the choice of catalyst, ligands, base, and solvent, as well as reaction conditions such as temperature and time.

Catalytic Systems: A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of the Suzuki-Miyaura reaction. While early methods often used triarylphosphine ligands, the development of bulky and electron-rich dialkylbiarylphosphine ligands, such as SPhos, has significantly enhanced the reactivity and stability of the catalytic systems. nih.gov These advanced ligands have made the coupling of challenging substrates, including heteroaryl systems, more routine. nih.gov For instance, the use of Pd(PPh3)4 along with K3PO4 as a base and 1,4-dioxane (B91453) as a solvent has been shown to give good yields in the arylation of pyrimidine (B1678525) derivatives. mdpi.com In some cases, ligand-free palladium-catalyzed Suzuki-Miyaura reactions have also been reported to be effective. researchgate.net

Reaction Conditions: The choice of base and solvent is also critical. Common bases used include potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and cesium carbonate (Cs2CO3). youtube.comnih.gov The solvent system often consists of an organic solvent like 1,4-dioxane or toluene (B28343) with the addition of water. mdpi.comyoutube.commdpi.com For example, a procedure for the synthesis of pyridine derivatives involves using tetrakis(triphenylphosphine)palladium (B116648) (5 mol %), potassium phosphate, and a mixture of 1,4-dioxane and water at 85–95 °C. mdpi.com The reaction temperature and duration are optimized to ensure complete conversion and minimize side reactions.

The following table summarizes a typical set of optimized conditions for a Suzuki-Miyaura coupling reaction to synthesize pyridine-based biaryls:

| Parameter | Condition | Reference |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | mdpi.com |

| Ligand | Triphenylphosphine (part of the catalyst complex) | mdpi.com |

| Base | Potassium Phosphate (K3PO4) | mdpi.commdpi.com |

| Solvent | 1,4-Dioxane / Water | mdpi.commdpi.com |

| Reactant 1 | 5-Bromo-2-methylpyridin-3-amine or its acetamide (B32628) derivative | mdpi.com |

| Reactant 2 | Arylboronic acid | mdpi.com |

| Temperature | 85–95 °C | mdpi.com |

| Time | >15 hours | mdpi.com |

The Suzuki-Miyaura reaction is known for its broad scope with respect to the boronic acid coupling partner. A wide variety of aryl and heteroaryl boronic acids can be successfully coupled with bromopyridines. mdpi.comnih.gov However, there are some limitations and challenges.

Stability of Boronic Acids: While 3- and 4-pyridylboronic acids are generally stable, 2-pyridylboronic acid derivatives can be unstable and difficult to handle, which can limit their use in synthesis. mdpi.com To address this, more stable derivatives like 2-pyridineboronic acid N-phenyldiethanolamine esters have been developed. mdpi.com Potassium heteroaryltrifluoroborates have also emerged as stable and effective alternatives to boronic acids in Suzuki-Miyaura couplings. nih.govnih.gov

Electronic Effects: The electronic properties of the boronic acid can influence the reaction outcome. Electron-rich boronic acids have been shown to produce good yields in the synthesis of pyrimidine analogs. mdpi.com

Steric Hindrance: Sterically hindered boronic acids can sometimes lead to lower yields or require more forcing reaction conditions. However, the use of advanced ligand systems has expanded the scope to include more hindered substrates. nih.gov

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its high tolerance for a wide range of functional groups on both coupling partners. mdpi.comnih.gov This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. However, certain functional groups can interfere with the catalytic cycle. For instance, protodeboronation, the cleavage of the carbon-boron bond by a proton source, can be a significant side reaction, particularly with certain heteroarylboronic acids like those derived from thiophene. nih.govresearchgate.net

In cases where product yields are low, increasing the stoichiometry of the boronic acid partner can sometimes improve the outcome, likely by compensating for side reactions like protodehalogenation of the halide partner. nih.gov

Negishi Coupling Approaches Utilizing Organozinc Reagents

The Negishi coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds, and it has been effectively utilized in the synthesis of bipyridine structures. wikipedia.orgorganic-chemistry.orgorgsyn.org This reaction typically involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of this compound synthesis, a pyridylzinc halide can be coupled with a bromopyridine derivative. The pyridylzinc reagents can be prepared through transmetalation with pyridyllithium or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org Generally, palladium catalysts, such as those with phosphine ligands, demonstrate high chemical yields and broad functional group tolerance. wikipedia.orgorgsyn.org The reactivity of halopyridines in Negishi coupling follows the order I > Br > Cl, allowing for selective reactions when multiple different halogens are present in one of the coupling partners. orgsyn.org For instance, it is possible to selectively couple at a 2-halo position in the presence of a halo-substituent at the 3-position. orgsyn.orgorgsyn.org

A general scheme for the synthesis of a bipyridine via Negishi coupling is presented below:

Scheme 1: General representation of a Negishi cross-coupling reaction for bipyridine synthesis.

| Reactant A | Reactant B | Catalyst System | Product |

| Pyridylzinc Halide | Halopyridine | Pd(0) or Ni(0) with phosphine ligands | Bipyridine |

This methodology has been successfully applied to the synthesis of various substituted bipyridines, demonstrating its utility in accessing complex heterocyclic structures. orgsyn.orgnih.gov

Sonogashira Coupling and Subsequent Alkyne Functionalization

The Sonogashira cross-coupling reaction provides a valuable route to alkynyl-substituted pyridines, which can serve as versatile intermediates for further functionalization. scirp.orgwikipedia.orgscirp.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgresearchgate.net The reaction is typically carried out under mild conditions, often at room temperature and in the presence of a base like an amine, which also can act as the solvent. wikipedia.org

For the synthesis of precursors to this compound, a bromopyridine derivative can be coupled with a terminal alkyne. For example, 2-amino-3-bromopyridines have been successfully coupled with various terminal alkynes in the presence of a palladium catalyst system, such as Pd(CF₃COO)₂, PPh₃, and CuI, in DMF with Et₃N as the base. scirp.orgscirp.org This method has been shown to be efficient, with good to excellent yields for a range of substrates. scirp.org

The resulting 2-amino-3-alkynylpyridines are important precursors for the synthesis of other heterocyclic systems, such as azaindoles. scirp.org Furthermore, the Sonogashira reaction has been applied to the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-3-fluoro-2-cyanopyridines. soton.ac.uk

Below is a table summarizing the conditions for a Sonogashira coupling of 2-amino-3-bromopyridines:

Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines.

| Parameter | Condition |

| Catalyst | 2.5 mol% Pd(CF₃COO)₂ |

| Ligand | 5 mol% PPh₃ |

| Co-catalyst | 5 mol% CuI |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 3 h |

This reaction tolerates a variety of functional groups on both the alkyne and the pyridine ring. scirp.org

Buchwald-Hartwig Amination Strategies for N-Substituted Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds, particularly for the formation of aryl amines. wikipedia.org This reaction allows for the coupling of amines with aryl halides and has largely replaced harsher traditional methods. wikipedia.org

This methodology is highly relevant for the synthesis of N-substituted derivatives of pyridines. For instance, a practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines. nih.govamazonaws.com The reaction is typically carried out in a sealed tube. nih.gov

In a specific application, N-alkyl/aryl substituted phthalimide (B116566) analogs containing a 2-bromopyridyl moiety were synthesized using optimized Buchwald-Hartwig amination conditions. benthamdirect.com This involved using palladium acetate (B1210297), cesium carbonate, and (±)-BINAP in toluene at 110°C under an argon atmosphere, resulting in moderate yields of the target heteroaryl phthalimide derivatives. benthamdirect.com

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

A representative example of the reaction conditions is as follows:

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines.

| Component | Role | Example Reagent |

| Palladium Source | Catalyst | Pd(OAc)₂ |

| Ligand | Stabilizes catalyst | (±)-BINAP, dppp |

| Base | Deprotonates amine | NaOtBu, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene |

| Reactants | Coupling partners | 2-Bromopyridine (B144113), Amine |

This reaction has proven to be a robust and versatile tool for creating a wide array of N-substituted pyridine derivatives. chemspider.com

Alternative Synthetic Routes and Green Chemistry Approaches

Beyond the widely used palladium-catalyzed cross-coupling reactions, several other synthetic strategies are employed for the synthesis and functionalization of the this compound scaffold and its precursors. These methods include the use of Grignard reagents, cyclization reactions to form the pyridine ring, and chemodivergent pathways to access diverse molecular architectures.

Grignard Reagent Mediated Syntheses and Functionalization

Grignard reagents, organomagnesium halides, are powerful nucleophiles and strong bases that are fundamental in organic synthesis for forming carbon-carbon bonds. mnstate.eduwisc.edu The reaction of an organic halide with magnesium metal in an ether solvent forms the Grignard reagent. wisc.edu

In the context of pyridine chemistry, Grignard reagents can be prepared from bromopyridines. For example, 2-bromopyridine can react with magnesium, often with the aid of an auxiliary reagent like ethyl bromide, to form a pyridylmagnesium bromide species. researchgate.netresearchgate.net This organometallic intermediate can then be reacted with various electrophiles, such as aldehydes, ketones, and esters, to introduce a wide range of functional groups onto the pyridine ring. researchgate.net

A specific application involves the preparation of 2-bromo-5-formylpyridine. This is achieved by first reacting 2,5-dibromopyridine with a Grignard reagent like isopropylmagnesium chloride in a solvent such as tetrahydrofuran. google.com The resulting intermediate is then treated with N,N-dimethylformamide (DMF) to yield the desired aldehyde. This process is advantageous due to its simple and mild conditions, low cost, and high yield, making it suitable for large-scale production. google.com

The following table outlines a general procedure for this transformation:

Table 3: Synthesis of 2-Bromo-5-formylpyridine using a Grignard Reagent.

| Step | Reactants | Reagents/Solvents | Product |

| 1 | 2,5-Dibromopyridine | Isopropylmagnesium chloride, Tetrahydrofuran | Intermediate Grignard reagent |

| 2 | Intermediate Grignard reagent | N,N-Dimethylformamide (DMF) | 2-Bromo-5-formylpyridine |

This method highlights the utility of Grignard reagents in the selective functionalization of halopyridines.

Cyclization Reactions for Pyridine Ring Formation and Annulation

The construction of the pyridine ring itself is a fundamental aspect of synthesizing pyridine derivatives. baranlab.orgnih.gov A variety of cyclization reactions have been developed for this purpose, often involving the condensation of carbonyl compounds with a nitrogen source. baranlab.org

One common approach is the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to form the aromatic pyridine ring. baranlab.org The oxidation can be avoided by using hydroxylamine (B1172632) instead of ammonia. baranlab.org

More advanced methods involve multicomponent reactions. For instance, polysubstituted pyridines can be synthesized in a one-pot reaction from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of Wittig, Staudinger, aza-Wittig, 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org

Another strategy is the cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air to produce asymmetrical 2,6-diarylpyridines. organic-chemistry.org Furthermore, the reaction of vinyl azides with monocyclic cyclopropanols in the presence of Mn(acac)₃ can also yield pyridines. organic-chemistry.org

These cyclization strategies offer diverse pathways to construct the core pyridine skeleton, which can then be further modified to produce compounds like this compound.

Chemodivergent Synthetic Pathways for N-Pyridyl Amides and Imidazopyridines

Chemodivergent synthesis allows for the generation of structurally distinct products from the same starting materials by simply tuning the reaction conditions. rsc.orgresearchgate.netrsc.orgcityu.edu.hk This approach is highly valuable for building molecular complexity and accessing diverse chemical libraries.

A notable example is the reaction of α-bromoketones with 2-aminopyridines. rsc.orgresearchgate.netrsc.orgcityu.edu.hknih.gov Under one set of conditions, specifically in toluene with iodine and tert-butyl hydroperoxide (TBHP) as promoters, N-(pyridin-2-yl)amides are formed via a C-C bond cleavage. rsc.orgresearchgate.netrsc.org These conditions are mild and metal-free. rsc.orgresearchgate.netrsc.org

Conversely, when the reaction is carried out in ethyl acetate with only TBHP, 3-bromoimidazo[1,2-a]pyridines are obtained through a one-pot tandem cyclization/bromination sequence. rsc.orgresearchgate.netrsc.org In this pathway, the cyclization to form the imidazopyridine ring is promoted by the subsequent bromination, and no external base is required. rsc.orgresearchgate.netrsc.org These versatile 3-bromoimidazopyridines can be further transformed into other molecular skeletons. rsc.orgresearchgate.netrsc.org

This chemodivergent approach provides a highly efficient and selective method to synthesize two important classes of heterocyclic compounds from readily available starting materials. cityu.edu.hknih.gov

Photocatalytic and Flow Chemistry Methodologies in Bipyridine Synthesis

The synthesis of bipyridines, including this compound, is increasingly benefiting from advanced methodologies such as photocatalysis and flow chemistry. These techniques offer significant advantages over traditional batch processing, including enhanced reaction efficiency, improved safety profiles, better scalability, and alignment with the principles of green chemistry. While direct synthesis of this compound using these specific methods is not extensively documented, the application of these technologies to the synthesis of its precursors and analogous bipyridine structures demonstrates their powerful potential. The primary route for constructing the C-C bond between the two pyridine rings is the Suzuki-Miyaura cross-coupling reaction.

Flow Chemistry in Suzuki-Miyaura Coupling for Bipyridine Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions or when using hazardous reagents.

The Suzuki-Miyaura coupling is highly amenable to flow chemistry. nih.gov For the synthesis of a compound like this compound, a flow process would typically involve the coupling of a 2-bromo-5-halopyridine derivative with a pyridine-3-boronic acid derivative using a heterogeneous palladium catalyst packed into a column.

One study demonstrated the effective use of a heterogeneous palladium catalyst for the Suzuki coupling of 3-bromopyridine (B30812) with phenylboronic acid in a flow reactor. vapourtec.com Complete conversion was achieved with a residence time of just 2.5 minutes at 150 °C. vapourtec.com The system showed high catalyst activity even with concentrated solutions (0.5 M of 3-bromopyridine), producing the product at a rate of approximately 0.4 g/h with excellent conversion (>94%). vapourtec.com This highlights the efficiency and high throughput of flow systems.

Another investigation into ligand-free, heterogeneous Pd-catalyzed continuous-flow Suzuki–Miyaura coupling showed successful synthesis of various (hetero)biaryl structures. mdpi.com While the coupling of 3-bromopyridine and 2-bromopyridine showed lower yields (39%–55%) compared to other substrates, the coupling of 4-iodopyridine (B57791) with phenylboronic acid resulted in a quantitative yield, demonstrating the substrate-dependent efficiency of the flow system. mdpi.com The use of a packed-bed cartridge with a resin-supported palladium catalyst (7% Pd/WA30) allowed for a ligand-free process, simplifying purification. mdpi.com

The selection of solvents and bases is critical for the success of flow chemistry processes. A combination of ethanol/water/DME has been used successfully, avoiding solvents like DMF which can complicate work-up. vapourtec.com While inorganic bases like potassium carbonate are common in batch reactions, organic bases such as N,N'-diisopropylethylamine (DIPEA) are often preferred in flow systems to maintain homogeneity and prevent blockages in the reactor. vapourtec.com

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Residence Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Bromopyridine | Phenylboronic Acid | SPM3Pd (heterogeneous) | DIPEA | Ethanol/Water/DME | 150 | 2.5 min | 99% Conversion | vapourtec.com |

| 3-Bromopyridine | Phenylboronic Acid | SPM3Pd (heterogeneous) | DIPEA | Ethanol/Water/DME | 150 | 10.0 min | >94% Conversion | vapourtec.com |

| 4-Iodopyridine | Phenylboronic Acid | 7% Pd/WA30 (heterogeneous) | NaOH or KOH | 1,4-Dioxane/H₂O | 80 | 40 min | Quantitative Yield | mdpi.com |

| 3-Iodopyridine | Phenylboronic Acid | 7% Pd/WA30 (heterogeneous) | NaOH or KOH | 1,4-Dioxane/H₂O | 80 | 40 min | Low Yield (39-55%) | mdpi.com |

| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/H₂O | 80 | 5 min | 93% Yield | researchgate.net |

Photocatalytic Methodologies in Bipyridine Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of C-C bonds under mild, ambient temperature conditions. researchgate.net This approach often utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then engage in coupling reactions.

For bipyridine synthesis, photocatalysis offers alternative disconnection strategies to the traditional cross-coupling of pre-functionalized precursors. One of the most promising approaches is the direct C-H arylation of pyridines. nih.gov This method avoids the need to pre-install a halide or boronic acid group, making the synthesis more atom-economical.

Research has shown that the direct C-H arylation of pyridines can be achieved with high regioselectivity. nih.gov For instance, pyridines with electron-withdrawing groups can be selectively arylated at the C4 position. nih.gov This selectivity is rationalized by electronic effects, where the acidity of the C-H bond and electronic repulsion with the pyridine nitrogen lone pair direct the incoming aryl group. nih.gov Conceptually, a photocatalytic C-H arylation could be envisioned between 2-bromopyridine and pyridine to form the desired bipyridine skeleton.

Another innovative photocatalytic route is decarboxylative cross-coupling, where carboxylic acids are used as radical precursors. nih.govacs.org This strategy has been successfully applied to the coupling of alkyl carboxylic acids with vinyl halides through the synergistic merger of photoredox and nickel catalysis. acs.org Adapting such a method could involve the coupling of a pyridine carboxylic acid with a halopyridine.

Recent studies have also explored the functionalization of pyridinium (B92312) salts via visible-light photocatalysis. acs.orgnih.gov By activating the pyridine ring as a pyridinium salt, site-selective functionalization can be achieved. For example, a method for the C4-selective β-carbonyl alkylation of pyridinium salts with cyclopropanols has been developed using an organic photocatalyst. nih.gov This demonstrates the potential to use photocatalysis to install various substituents onto the pyridine ring with high control.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| C-H Arylation | 2-Phenylpyridines | Aryl Donors | Ru-photoredox / Pd-catalysis, LED light | Complex, modular substrates arylated efficiently. | nih.gov |

| C-H Arylation | Pyridine N-oxides | Arylboronic Esters | Copper-catalyzed | One-pot synthesis of 2-arylpyridines with an inexpensive catalyst. | rsc.org |

| β-Carbonyl Alkylation | N-amidopyridinium salts | Cyclopropanols | Visible-light photocatalysis | High site-selectivity at the C4 position. | nih.gov |

| Decarboxylative Cross-Coupling | Alkyl Carboxylic Acids | Vinyl Halides | Ir(III) photocatalyst / Ni catalysis | Forms C(sp³)–C(sp²) bonds under mild conditions. | acs.org |

| Allylic Functionalization | Pyridines | Allylic C-H substrates | Dithiophosphoric acid catalyst, 365 nm light | Forms C(sp²)–C(sp³) bonds via pyridinyl radicals. | nih.gov |

Functionalization at the Bromine Atom

The carbon-bromine (C-Br) bond in this compound is a key site for introducing structural diversity. This section details the various reactions that can be employed to modify this position.

While direct nucleophilic aromatic substitution on unactivated aryl halides is challenging, the bromine atom on the pyridine ring can be displaced by various nucleophiles, often facilitated by a copper catalyst. This allows for the formation of new carbon-heteroatom bonds. For instance, the reaction with 4-methylbenzenethiol (B89573) using a copper(I) iodide catalyst in the presence of a base like cesium carbonate leads to the formation of a C-S bond, yielding 2-((4-methylphenyl)thio)-5-(pyridin-3-yl)pyridine.

| Nucleophile | Reagent/Catalyst | Product |

| Thiol | 4-methylbenzenethiol, CuI, Cs2CO3 | 2-((4-methylphenyl)thio)-5-(pyridin-3-yl)pyridine |

The C-Br bond is highly amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki Coupling: This reaction is widely used to form new carbon-carbon bonds. For example, the Suzuki-Miyaura coupling of this compound with (2-(methoxymethyl)phenyl)boronic acid, catalyzed by a palladium complex such as Pd(PPh3)4, results in the formation of 2-(2-(methoxymethyl)phenyl)-5-(pyridin-3-yl)pyridine.

Sonogashira Coupling: This coupling reaction is employed to introduce alkyne moieties. The reaction of this compound with terminal alkynes, such as ethynylbenzene, in the presence of a palladium catalyst and a copper(I) co-catalyst, yields the corresponding alkynylpyridine derivative.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. The coupling of this compound with various amines, catalyzed by a palladium complex with a suitable phosphine ligand, provides access to a wide range of N-arylpyridine derivatives. For instance, its reaction with 4-(trifluoromethyl)aniline (B29031) using a palladium catalyst and a base like sodium tert-butoxide yields N-(4-(trifluoromethyl)phenyl)-5-(pyridin-3-yl)pyridin-2-amine.

| Coupling Reaction | Reagent | Catalyst | Product |

| Suzuki | (2-(methoxymethyl)phenyl)boronic acid | Pd(PPh3)4 | 2-(2-(methoxymethyl)phenyl)-5-(pyridin-3-yl)pyridine |

| Sonogashira | Ethynylbenzene | Pd catalyst, Cu(I) co-catalyst | 2-(phenylethynyl)-5-(pyridin-3-yl)pyridine |

| Buchwald-Hartwig | 4-(trifluoromethyl)aniline | Pd catalyst, NaOtBu | N-(4-(trifluoromethyl)phenyl)-5-(pyridin-3-yl)pyridin-2-amine |

The bromine atom can be converted into carbonyl-containing functional groups, further expanding the synthetic utility of the core structure.

Carbonylation: Palladium-catalyzed carbonylation reactions, using carbon monoxide (CO) as a C1 source, can transform the C-Br bond into a carboxylic acid, ester, or amide group. For example, reacting this compound with an alcohol in the presence of a palladium catalyst and CO gas leads to the formation of the corresponding ester.

Formylation: The introduction of an aldehyde group can be achieved through various methods, including lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This two-step process first generates an organolithium intermediate which then reacts with DMF to yield 5-(pyridin-3-yl)picolinaldehyde after an aqueous workup.

Derivatization of the Pyridine Nitrogen Atoms

The nitrogen atoms in the two pyridine rings possess lone pairs of electrons, making them susceptible to electrophilic attack. This reactivity allows for further functionalization of the molecule.

The nitrogen atoms of the pyridine rings can be alkylated or arylated to form pyridinium salts. This transformation alters the electronic properties of the molecule and can introduce new functionalities. The reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium salt. The relative reactivity of the two nitrogen atoms can be influenced by steric and electronic factors.

The pyridine nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide modifies the electron density of the pyridine ring, making it more susceptible to certain types of reactions. For example, the N-oxide can facilitate nucleophilic substitution at the alpha and gamma positions of the pyridine ring. The specific nitrogen atom that gets oxidized first can depend on the reaction conditions and the electronic nature of each pyridine ring.

Construction of Extended Conjugated Systems

The creation of extended conjugated systems from this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions. These methods facilitate the formation of new carbon-carbon bonds, linking monomer units into larger oligomeric or polymeric chains. The inherent electronic properties of the pyridine rings, being electron-deficient, influence the characteristics of the resulting conjugated materials.

The polymerization of aryl halides, including bromo-pyridines, can be accomplished through several established cross-coupling methodologies. Common techniques include Suzuki coupling (using boronic acids or esters), Stille coupling (using organotin reagents), and Yamamoto coupling (a dehalogenative polymerization of aryl halides). In the context of bromo-pyridines, the nitrogen atom influences the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition in typical palladium-catalyzed cycles compared to bromobenzene. researchgate.net

While direct polymerization of this compound itself is not extensively documented, the principles are well-demonstrated with closely related monomers. A notable example is the reductive electrochemical polymerization of trifunctional monomers like 1,3,5-tris(2-bromopyridin-5-yl)benzene. mdpi.com This process illustrates how bromo-pyridyl units can be coupled to form extended conjugated networks.

The electropolymerization is carried out in an electrochemical cell, where applying a negative potential initiates the reduction of the C-Br bonds, leading to the formation of radical anions that subsequently couple to form new C-C bonds between the monomer units. This method allows for the direct growth of a polymer film on an electrode surface. mdpi.com

Table 1: Experimental Conditions for Reductive Electropolymerization of a Tris(bromopyridyl) Monomer

| Parameter | Value |

|---|---|

| Monomer | 1,3,5-tris(2-bromopyridin-5-yl)benzene |

| Monomer Concentration | 10 mM |

| Solvent | Dimethylformamide (DMF) |

| Conducting Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄) |

| Electrolyte Concentration | 0.1 M |

| Polymerization Mode | Potentiodynamic |

| Potential Range | -3.0 V to 1.0 V |

| Scan Rate | 0.2 V/s |

| Number of Cycles | 40 |

| Atmosphere | Argon |

Data sourced from MDPI. mdpi.com

This electrochemical approach demonstrates a viable pathway for creating polymers from bromo-pyridyl precursors, resulting in robust, cross-linked films.

The functionality of the monomer unit is a critical factor in determining the final structure of the polymer. While bifunctional monomers (having two reactive sites) typically lead to linear polymer chains, the use of monomers with three or more reactive sites results in the formation of cross-linked polymeric frameworks.

In the example of the reductive electropolymerization of 1,3,5-tris(2-bromopyridin-5-yl)benzene, the monomer possesses three reactive bromo-pyridyl arms. mdpi.com As the polymerization proceeds, these arms connect with neighboring monomers, creating a two-dimensional or three-dimensional network structure. This results in the formation of a thin, insoluble polymer film deposited on the electrode surface. mdpi.com

The resulting polymeric framework, composed of interconnected pyridyl and benzene (B151609) units, exhibits specific properties derived from its extended conjugation and cross-linked nature. Such materials are often investigated for applications in electronics, such as in electrochromic devices or as thin-film sensors, due to their electrical conductivity and distinct redox states. mdpi.commdpi.com The incorporation of the pyridine nitrogen atoms into the conjugated backbone imparts unique electronic characteristics, such as lower LUMO energy levels, which can be advantageous for creating n-type semiconductor materials.

Catalytic Applications of 2 Bromo 5 Pyridin 3 Yl Pyridine Derived Systems

Homogeneous Catalysis Mediated by Metal Complexes

Complexes derived from 2-bromo-5-(pyridin-3-yl)pyridine, typically forming bipyridine-type ligands, are instrumental in homogeneous catalysis. The nitrogen atoms of the pyridine (B92270) rings act as effective donors for metal centers, creating stable yet reactive complexes that can facilitate a multitude of organic transformations in a single phase.

Catalysts for Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Kumada, Negishi)

Palladium complexes incorporating pyridine-based ligands are highly effective precatalysts for carbon-carbon cross-coupling reactions. The fundamental catalytic cycle generally begins with the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by a sequence of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond. mdpi.com

The this compound scaffold is a precursor to ligands, such as phosphinoimidazo[1,5-a]pyridines, which have been successfully employed in Suzuki-Miyaura cross-coupling reactions. acs.org For instance, palladium acetate (B1210297) in the presence of such a ligand has been shown to effectively catalyze the coupling of various aryl halides with arylboronic acids. acs.orgacs.org Studies on related bromopyridine derivatives, like 5-bromo-2-methylpyridin-3-amine, further illustrate the utility of palladium catalysis (e.g., with Pd(PPh₃)₄) in synthesizing a diverse range of biaryl compounds via the Suzuki-Miyaura pathway. acs.orgresearchgate.netnih.gov

The efficiency of these catalytic systems can be influenced by the electronic properties of the pyridine ligand. A correlation between ligand basicity and catalytic efficiency has been observed in certain Pd-catalyzed reactions, where more basic ligands lead to higher reaction yields. mdpi.com The general conditions for these reactions often involve a palladium source, a suitable ligand, a base, and a solvent system such as 1,4-dioxane (B91453)/water. acs.orgresearchgate.netnih.gov

Below is a table summarizing representative data for palladium-catalyzed cross-coupling reactions using pyridine-based ligands derived from related precursors.

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligand | 4-Chlorobenzonitrile + 2-Methoxybenzeneboronic acid | 2-Methoxy-4'-cyanobiphenyl | 92 | acs.org |

| Suzuki-Miyaura | Pd(OAc)₂ / 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligand | 2-Bromoaniline + 2-Methoxybenzeneboronic acid | 2'-Amino-2-methoxybiphenyl | 88 | acs.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | N-[5-bromo-2-methylpyridin-3-yl]acetamide + Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | Good | acs.orgresearchgate.netnih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ / Johnphos | Pyridyl pyrimidylsulfone + 2-Bromo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)-2,2'-bipyridine derivative | Good | researchgate.net |

Hydrogenation and Dehydrogenation Catalysis

Metal complexes featuring bipyridine and related pyridine-based ligands, which can be synthesized from precursors like this compound, are active in both hydrogenation and dehydrogenation catalysis. Ruthenium complexes, in particular, have shown significant promise.

For hydrogenation, ruthenium complexes with tetradentate bipyridine-methanamine ligands have been effective in the hydrogenation of various esters to alcohols with high turnover numbers (TON). rsc.org Similarly, ligands such as the BIPI (bis(imino)pyridyl) family have been developed for rhodium- and ruthenium-catalyzed asymmetric hydrogenation of enamides and other unsaturated substrates. acs.org

In the realm of dehydrogenation, which is crucial for hydrogen storage and transfer technologies, pyridine-based pincer ligands have been employed. Iron(II) and Manganese(I) PNP pincer complexes derived from a 2,6-diaminopyridine (B39239) scaffold are active catalysts for the acceptorless dehydrogenation of alcohols. pnas.org Ruthenium complexes containing pyrazolyl-pyridine ligands have also been investigated for the dehydrogenation of formic acid, a key reaction in hydrogen energy systems. researchgate.net

The table below presents findings from studies on hydrogenation and dehydrogenation using bipyridine and analogous pyridine-based catalytic systems.

| Reaction Type | Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Ester Hydrogenation | Ruthenium complex with tetradentate bipyridine ligand | Various esters | High efficiency with TON up to 9700, yielding alcohols. | rsc.org |

| Asymmetric Hydrogenation | Rhodium/Ruthenium with BIPI ligands | Enecarbamates, enamides | Capable of achieving >99% ee at kilogram scale. | acs.org |

| Alcohol Dehydrogenation | Fe(II) and Mn(I) PNP pincer complexes | Alcohols | Active for acceptorless dehydrogenation. | pnas.org |

| Formic Acid Dehydrogenation | Ruthenium(II) complexes with pyrazolyl-pyridine ligands | Formic acid | Contributes to the development of sustainable hydrogen storage. | researchgate.net |

Oxidation and Reduction Catalysis

Bipyridine-based metal complexes are also versatile catalysts for oxidation and reduction reactions. These processes are fundamental to energy conversion and the synthesis of complex molecules.

Ruthenium(II) complexes containing 2,2'-bipyridine-6,6'-dicarboxylate ligands have been identified as highly efficient catalysts for water oxidation, a critical step in artificial photosynthesis. acs.orgrsc.orgresearchgate.net The catalytic rates of these systems can be significantly enhanced by the presence of proton-accepting bases, which participate directly in the oxygen-oxygen bond-forming step. acs.orgrsc.orgresearchgate.net

For reductive processes, rhenium and manganese complexes with bipyridine ligands have been extensively studied for the electrocatalytic reduction of carbon dioxide (CO₂). For example, complexes of the type [Re(bpy)(CO)₃L]ⁿ can act as catalyst precursors, where the reduced five-coordinate complexes, [Re(CO)₃(bpy)]• and [Re(CO)₃(bpy)]⁻, are the catalytically active species. acs.org Similarly, manganese catalysts like Mn(bpy)(CO)₃Br, especially when immobilized, are effective for the electrochemical reduction of CO₂ to carbon monoxide (CO). organic-chemistry.org The redox-active nature of the bipyridine ligand itself is often crucial in these catalytic cycles. tandfonline.com

The following table summarizes key research findings in the oxidation and reduction catalysis by bipyridine-type complexes.

| Reaction Type | Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Water Oxidation | [Ru(II)(bda)(isoq)₂] (bda = 2,2'-bipyridine-6,6'-dicarboxylate) | Water | Rates are dramatically enhanced by added bases; calculated half-time of ~7 µs in 1.0 M phosphate (B84403). | acs.orgrsc.orgresearchgate.net |

| CO₂ Reduction | [Re(CO)₃(bpy)L]ⁿ | Carbon Dioxide | The radical [Re(CO)₃(bpy)]• and anion [Re(CO)₃(bpy)]⁻ are confirmed as active catalysts. | acs.org |

| CO₂ Reduction | Mn(R-bpy)(CO)₃Br immobilized on Carbon Nanotubes | Carbon Dioxide | Catalyst immobilization on a heterogeneous support governs product selectivity and rate. | organic-chemistry.org |

| Redox Activity | β-diketiminate-supported zinc complexes of 2,2'-bipyridine | - | Provides a homologous series to study the redox behavior of noninnocent bipyridine ligands. | tandfonline.com |

Heterogeneous Catalysis and Immobilized Systems

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, systems derived from this compound are often immobilized on solid supports. This heterogenization creates robust and reusable catalysts suitable for industrial applications and continuous processes.

Strategies for Supporting Pyridine-Based Ligands on Solid Phases

Several strategies have been developed to immobilize pyridine and bipyridine-based ligands onto solid supports, creating stable and recyclable heterogeneous catalysts.

Silica (B1680970) Supports: One common method involves modifying the silica surface with a silylating agent, such as 3-chloropropyltrimethoxysilane, followed by the attachment of the bipyridine ligand. researchgate.net An alternative approach is to first functionalize the ligand itself, for example, by introducing an alkenyl group, and then immobilizing the resulting metal complex onto modified silica via hydrosilation. acs.orgacs.org

Polymer Supports: Ligands can be incorporated into polymer matrices. A vinyl-functionalized pyridine-bis(oxazoline) (pybox) ligand, for instance, can be co-polymerized with styrene (B11656) and divinylbenzene (B73037) to create a supported chiral ligand. acs.org Another technique involves the electropolymerization of a vinyl-bipyridine metal complex to form a catalytic film on an electrode surface. pnas.org

Metal-Organic Frameworks (MOFs): MOFs offer a highly tunable platform for creating single-site heterogeneous catalysts. Bipyridine-containing linkers can be used to construct robust MOFs, such as those with the UiO-67 topology. These frameworks, which possess open bipyridine chelation sites, can then be metalated post-synthetically with catalytic metals like palladium or iridium. rsc.orgresearchgate.netacs.orgiastate.edu This method allows for precise control over the catalytic environment and enhances catalyst stability and activity compared to homogeneous counterparts. acs.org

The table below outlines these immobilization strategies.

| Support Material | Immobilization Strategy | Example Ligand/Complex Type | Reference |

|---|---|---|---|

| Silica | Functionalization of silica followed by ligand attachment. | 2,2'-Bipyridine | researchgate.net |

| Silica | Functionalization of ligand (alkenyl group) followed by hydrosilation onto support. | Bis(imino)pyridyliron(II) complexes | acs.orgacs.org |

| Polymer (Polystyrene) | Co-polymerization of a vinyl-functionalized ligand. | Chiral Pyridine-bis(oxazoline) (pybox) | acs.org |

| Polymer (Electropolymerized Film) | Reductive electropolymerization of a vinyl-bipyridine complex. | poly-Fe(vbpy)₃(PF₆)₂ | pnas.org |

| Metal-Organic Framework (MOF) | Post-synthetic metalation of a bipyridine-containing MOF. | PdCl₂ or Iridium complexes in UiO-67-bpydc | rsc.orgresearchgate.netacs.orgiastate.edu |

Performance in Flow Chemistry Reactors

Immobilized catalysts derived from pyridine-based ligands are particularly well-suited for use in continuous flow chemistry reactors. This technology offers superior control over reaction parameters, enhanced safety, and simplified product purification, making it highly attractive for industrial-scale synthesis. mdpi.comacsgcipr.org

Packed-bed reactors containing supported palladium catalysts are widely used for continuous flow Suzuki-Miyaura cross-coupling reactions. researchgate.netacs.org For example, a "catch-react-release" methodology has been described for the synthesis of 2-aminopyrimidine (B69317) derivatives in a flow system using a monolith-supported reagent. This approach was successfully used to synthesize a precursor to the tyrosine kinase inhibitor Imatinib, which contains a pyridin-3-yl moiety. rsc.org

Single-atom catalysts (SACs), where individual metal atoms are anchored to a support, have also been employed in flow reactors. A Pt₁–MoS₂ catalyst has demonstrated high chemoselectivity and productivity for the reduction of nitroarenes, including those with pyridine rings, in a continuous-flow setup. acs.org Similarly, packed-bed microreactors with catalysts like titanium silicalite (TS-1) have been used for the continuous N-oxidation of pyridine derivatives, operating for hundreds of hours with sustained activity. researchgate.netorganic-chemistry.org

However, a significant challenge in using supported catalysts in flow systems is the potential for metal leaching from the support, which can lead to catalyst deactivation and product contamination. researchgate.net Therefore, research continues to focus on developing more robust immobilization techniques to ensure long-term catalyst stability and performance.

The table below summarizes the performance of various immobilized pyridine-related systems in flow chemistry.

| Reaction | Catalyst System | Reactor Type | Key Performance Metric | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium nanoparticles on monolithic polyionic polymers | Fixed-bed reactor | Efficient C-C bond formation in continuous flow. | researchgate.net |

| Synthesis of 2-Aminopyrimidines | Monolith-supported thiouronium chloride | Flow reactor with "catch-react-release" | Synthesis of an Imatinib precursor in 48% yield. | rsc.org |

| N-Oxidation of Pyridines | Titanium silicalite (TS-1) | Packed-bed microreactor | Up to 99% yield; stable for over 800 hours of continuous operation. | researchgate.netorganic-chemistry.org |

| Chemoselective Nitroarene Reduction | Pt₁–MoS₂ Single-Atom Catalyst | Flow cell | >99% chemoselectivity; productivity >5.8 g h⁻¹ for aniline. | acs.org |

Enantioselective Catalysis with Chiral Pyridine Derivatives

Enantioselective catalysis aims to produce one enantiomer of a chiral product in preference to the other. This is most often achieved through the use of a chiral catalyst, which is typically a metal complex coordinated to a chiral organic molecule known as a ligand. Chiral pyridine derivatives are a prominent class of ligands due to their strong coordinating ability with a wide range of transition metals and the relative ease with which chirality can be introduced into their structures.

Design of Chiral Ligands from this compound

The hypothetical design of chiral ligands originating from this compound would likely involve the strategic modification of the pyridine rings and the targeted substitution of the bromine atom. The bromo-substituent, in particular, offers a versatile entry point for introducing chiral moieties through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

Potential strategies for designing chiral ligands could include:

Introduction of Chiral Auxiliaries: A chiral group could be attached to the pyridine backbone, often via a cross-coupling reaction at the bromine-bearing carbon. This auxiliary would create a chiral environment around the metal center.

Formation of Bidentate or Pincer Ligands: The pyridin-3-yl group could be functionalized to introduce another coordinating atom, leading to the formation of bidentate (two coordinating atoms) or pincer (three coordinating atoms) ligands. The stereochemistry of these newly introduced groups would dictate the chirality of the resulting catalyst.

Creation of Atropisomeric Chirality: If bulky groups were introduced at positions flanking the bond connecting the two pyridine rings, restricted rotation could lead to atropisomers, which are stereoisomers arising from hindered rotation about a single bond.

While these are plausible synthetic strategies, there is a lack of specific examples in the literature that start with this compound to create such chiral ligands for catalytic applications.

Asymmetric Transformations and Kinetic Resolution

Once a chiral ligand derived from this compound is synthesized and complexed with a suitable metal, it could theoretically be employed in various asymmetric transformations. These reactions create a new stereocenter with a preference for one enantiomer. Examples of such transformations where other chiral pyridine ligands have proven effective include:

Asymmetric Hydrogenation: The reduction of a prochiral alkene, ketone, or imine to a chiral alkane, alcohol, or amine, respectively.

Asymmetric Dihydroxylation: The conversion of an alkene to a chiral diol.

Asymmetric Epoxidation: The formation of a chiral epoxide from an alkene.

Asymmetric Carbon-Carbon Bond Forming Reactions: Including aldol (B89426) reactions, Michael additions, and allylic alkylations.

Kinetic resolution is another important application of chiral catalysts. In this process, a racemic mixture (a 50:50 mixture of both enantiomers) of a chiral compound is reacted with a chiral catalyst. The catalyst reacts at a faster rate with one enantiomer than the other, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess.

While the principles of enantioselective catalysis are well-established, the specific application of catalysts derived from this compound in these asymmetric transformations and kinetic resolutions remains an underexplored area of research based on available data. The scientific community continues to explore new ligand scaffolds, and future work may yet uncover the potential of this particular compound in the field of asymmetric catalysis.

Advanced Materials Science Applications of 2 Bromo 5 Pyridin 3 Yl Pyridine Derivatives

Applications in Organic Electronics and Optoelectronics

Pyridine-based molecules are integral to the field of organic electronics due to their inherent electron-deficient nature, which facilitates electron transport and injection in electronic devices. researchgate.net By modifying the core of 2-bromo-5-(pyridin-3-yl)pyridine, researchers can develop bespoke materials for high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Constituents of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of bipyridine are employed as critical components in the emissive and charge-transporting layers of OLEDs and the active layers of OPVs. In OLEDs, for instance, pyridine-3,5-dicarbonitrile (B74902) derivatives have been synthesized and shown to be effective as heavy-metal-free emitters exhibiting thermally activated delayed fluorescence (TADF). nih.gov These materials can achieve very high external quantum efficiencies (EQE), with some devices reaching up to 29.1%, by optimizing the molecular geometry to ensure high photoluminescence quantum yields. nih.gov

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), pyridine-based derivatives are developed as efficient hole-transporting materials (HTMs). rsc.org For example, small molecules incorporating a thienoimidazole-pyridine acceptor core have been synthesized for use in inverted (p-i-n) PSCs. These materials demonstrate favorable electronic properties and good morphological characteristics, leading to high power conversion efficiencies (PCE), with reported values reaching up to 18.77% for dopant-free devices. rsc.org The strategic inclusion of pyridine (B92270) moieties enhances interfacial contact and passivation at the perovskite surface, which is crucial for device performance and stability. rsc.org

Role as Charge Transport Materials and Emitters

The electron-withdrawing character of the pyridine ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. nih.gov Cyclic voltammetry studies on polyaromatic systems containing pyridine-dicarbonitrile fragments confirm high ionization potentials, which translates to good hole-blocking and electron-injecting properties. nih.gov The strategic placement of donor and acceptor groups on the bipyridine framework allows for the fine-tuning of frontier molecular orbital (HOMO-LUMO) energy levels to match the requirements of other materials in the device stack, thereby facilitating efficient charge injection and transport.

As emitters, bipyridine derivatives can be designed to display a wide range of emission colors and properties. Pyridine-3,5-dicarbonitriles substituted with carbazole (B46965) units, for example, function as TADF emitters, where the small energy gap between the singlet and triplet excited states allows for efficient harvesting of non-emissive triplet excitons, boosting the device's internal quantum efficiency. nih.gov The photophysical properties of these emitters are sensitive to their environment and can be tuned through synthetic modification. nih.gov

Below is a table summarizing the performance of representative organic electronic devices incorporating pyridine-based derivatives.

| Device Type | Material Class | Core Structure | Function | Key Performance Metric |

| OLED | TADF Emitter | Pyridine-3,5-dicarbonitrile | Emitter | EQE: up to 29.1% nih.gov |

| OLED | Host Material | Benzo[d]benzo nih.govresearchgate.netimidazo[1,2-a]imidazole (from 5-bromo-2-fluoropyridine) | Host | High-efficiency blue TADF device ossila.com |

| Perovskite Solar Cell | Hole Transport Material | Thienoimidazole-pyridine | HTM | PCE: 18.77% (dopant-free) rsc.org |

Development of Chemical Sensors and Probes

The ability of the pyridine nitrogen atoms to coordinate with metal ions and participate in hydrogen bonding makes bipyridine derivatives excellent platforms for the development of chemical sensors. By attaching chromophoric or fluorophoric units, highly sensitive and selective sensors for various analytes can be designed.

Fluorescent and Colorimetric Chemosensors for Ion and Small Molecule Detection

Fluorescent sensors based on pyridine derivatives can detect analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer formation. For instance, an asymmetric BODIPY (boron-dipyrromethene) dye functionalized with bis(pyridin-2-ylmethyl)amine at the 3-position and a carboxyphenyl group at the 5-position has been developed as a ratiometric fluorescent sensor for copper ions (Cu²⁺). nih.gov Upon binding Cu²⁺, the sensor exhibits a significant red-shift in its fluorescence emission, allowing for quantitative detection and even naked-eye observation of the color change. nih.gov

Similarly, ruthenium(II) complexes containing bipyridine and biimidazole-like ligands act as effective anion sensors. nih.gov These complexes can form strong hydrogen bonds with anions like chloride, bromide, and nitrate, or be deprotonated by more basic anions like fluoride, leading to distinct changes in their emission and electrochemical properties. nih.gov The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the ligand framework. Pyridine-based fluorescent probes have also been successfully employed as optical sensors for detecting the adulteration of gasoline with solvents like benzene (B151609). mdpi.com

| Sensor Type | Target Analyte | Sensing Mechanism | Key Feature |

| Fluorescent | Cu²⁺ | Ratiometric shift in fluorescence | High selectivity, naked-eye detection nih.gov |

| Fluorescent / Electrochemical | Anions (F⁻, Cl⁻, Br⁻ etc.) | Hydrogen bonding / Deprotonation | Tunable binding affinity nih.gov |

| Fluorescent | Benzene in Gasoline | Fluorescence quenching | Detection of fuel adulteration mdpi.com |

Electrochemical Sensing Platforms

Electrochemical sensors offer a powerful alternative for analyte detection, and bipyridine derivatives are readily integrated into such platforms. Metal-organic frameworks (MOFs) constructed from 4,4'-bipyridine (B149096) and various transition metals (Mn, Fe, Co, Zn) have been used to modify screen-printed carbon electrodes. researchgate.net These modified electrodes show excellent electrochemical sensing capabilities for detecting harmful substances like nitrofurazone. researchgate.net

In another approach, a cobalt(II) complex with 5,5'-dimethyl-2,2'-bipyridine was synthesized and used to modify a graphite (B72142) screen-printed electrode. nih.govrsc.org This sensor demonstrated the ability to simultaneously detect acetaminophen (B1664979) and naproxen (B1676952) with very low detection limits (5.0 nM and 0.03 µM, respectively) and a wide linear range. nih.govrsc.org The bipyridine complex on the electrode surface significantly enhances the electro-oxidation of the target molecules, showcasing the potential for creating sensitive and reliable electrochemical sensors for pharmaceutical and biological analysis. nih.govrsc.org

Supramolecular Assemblies and Non-Covalent Interactions

The structure and function of materials derived from this compound are profoundly influenced by non-covalent interactions. mdpi.com Forces such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking dictate the packing of molecules in the solid state, leading to the formation of ordered supramolecular assemblies. mdpi.comrsc.orgresearchgate.net

Crystal structure analyses of bromopyridine compounds reveal the prevalence of C-H···N hydrogen bonds and, in some cases, Br···Br interactions that link molecules into extended networks. researchgate.net Furthermore, pyridyl-pyridyl π-π stacking interactions, with centroid-to-centroid distances around 4 Å, often contribute to the formation of three-dimensional structures. researchgate.net

These directed interactions are a cornerstone of crystal engineering, allowing for the design of materials with specific topologies and properties. For example, charge-transfer cocrystals have been formed between enaminones containing a pyridin-3-yl group (as the electron donor) and 1,2,4,5-tetracyanobenzene (TCNB, as the acceptor). acs.org These cocrystals exhibit significant red-shifts in their fluorescence emission compared to the individual components, a direct result of the charge-transfer interactions within the π-stacked structure. The specific arrangement is stabilized by a combination of π-π stacking and C-H···N hydrogen bonds, demonstrating how non-covalent forces can be harnessed to create new luminescent materials. acs.org Understanding and controlling these non-covalent interactions is therefore critical for the rational design of functional bipyridine-based materials. rsc.orgresearchgate.net

Halogen Bonding in Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. unipr.it This interaction, analogous to the more familiar hydrogen bond, is highly directional and its strength can be tuned by varying the halogen atom and the nature of the electron donor. nih.gov In the context of this compound derivatives, the bromine atom can act as a halogen bond donor, while the nitrogen atoms of the pyridine rings can serve as halogen bond acceptors. This directional nature of halogen bonding makes it a powerful tool in crystal engineering for the rational design of supramolecular assemblies with desired topologies and properties. unipr.it

The ability of pyridine-based systems to form halogen bonds has been extensively studied. For instance, in cocrystals of N,N'-di-(4-pyridyl)-naphthalene-1,4,5,8-tetracarboxydiimide with various diiodo-substituted molecules, the pyridine nitrogen atoms effectively act as halogen-bond acceptors. unipr.it The resulting halogen bond distances and angles are indicative of strong and directional interactions. While direct studies on this compound are limited, the principles derived from analogous systems provide valuable insights. The competition between different potential acceptor sites, such as the two pyridine nitrogen atoms in this compound, can lead to the formation of different supramolecular isomers or respond to the electronic properties of the interacting species.

In a study of cocrystals involving 1,3,5-triiodo-2,4,6-trifluorobenzene and benzoylpyridine isomers, it was demonstrated that both pyridine nitrogen and carbonyl oxygen can act as halogen bond acceptors. acs.org The I···N halogen bonds were generally found to be shorter and, therefore, stronger than the I···O interactions, highlighting the efficacy of the pyridine nitrogen as a halogen bond acceptor. acs.org This suggests that in derivatives of this compound, the pyridine nitrogen atoms would be primary sites for halogen bonding interactions, guiding the self-assembly into predictable patterns.

The table below summarizes key parameters for halogen bonds observed in cocrystals of a related dipyridyl compound, N,N'-di-(4-pyridyl)-napthalene-1,4,5,8-tetracarboxydiimide (1), with different halogen bond donors. This data illustrates the typical range of bond lengths and angles that could be expected for derivatives of this compound.

| Halogen Bond Donor | Halogen Bond Acceptor | I···N Distance (Å) | C–I···N Angle (°) | Reference |

| 1,4-diiodobenzene (DIB) | Pyridine Nitrogen in 1 | 2.816(3) | - | unipr.it |

| 1,4-diiodotetrafluorobenzene (DITFB) | Pyridine Nitrogen in 1 | 2.805(2) - 2.858(3) | 177.3(2) - 178.0(3) | unipr.it |

π-π Stacking Interactions in Solid-State Architectures

π-π stacking is another crucial non-covalent interaction that governs the solid-state packing of aromatic molecules. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings. In the case of this compound derivatives, the two pyridine rings provide ample opportunity for π-π stacking, which can significantly influence the electronic and photophysical properties of the resulting materials.

The geometry of π-π stacking can vary, with the most common arrangements being face-to-face and edge-to-face. A geometrical analysis of metal complexes with aromatic nitrogen-containing ligands revealed that a perfect face-to-face alignment is rare. rsc.org More commonly, an offset or slipped stacking arrangement is observed, where the rings are parallel but displaced relative to one another. rsc.org This offset stacking is often driven by a combination of π-π and C–H···π interactions.

In the crystal structure of 2-bromo-5-methylpyridine, no significant π–π interactions are observed, with weak C–H···N interactions dominating the crystal packing. researchgate.net However, in related dihalo-dimethylpyridines, aromatic face-to-face π-stacking is present. researchgate.net This highlights the subtle influence of substituents on the pyridine ring in dictating the nature and presence of π-π stacking interactions. For derivatives of this compound, the relative orientation of the two pyridine rings and the presence of additional substituents will be critical in determining the extent and geometry of π-π stacking.

The table below presents centroid-centroid distances for π-π stacking interactions in related pyridine-containing compounds, providing an indication of the typical distances involved in such interactions.

| Compound/Complex | Interacting Fragments | Centroid-Centroid Distance (Å) | Reference |

| Zinc(II) complex with pyridine-2,5-dicarboxylate | pyridine-2,5-dicarboxylate rings | 3.4747(7) - 3.7081(7) | researchgate.net |

| Copper and Zinc complexes with pyridine-2,6-dicarboxylic acid N-oxide | pydco-pydco | - | rsc.org |

| 2,6-dibromo-3,5-dimethylpyridine | Aromatic rings | - | researchgate.net |

The interplay between halogen bonding and π-π stacking can lead to the formation of complex and hierarchical supramolecular architectures. The relative strengths of these interactions can be tuned to control the dimensionality and properties of the resulting materials.

Host-Guest Chemistry and Self-Assembly Processes

The ability of molecules to self-assemble into well-defined structures is fundamental to the development of functional materials. This compound derivatives, with their combination of halogen bonding sites, π-systems, and potential for coordination to metal centers, are excellent candidates for directed self-assembly. These self-assembly processes can lead to the formation of discrete molecular complexes, coordination polymers, or extended supramolecular networks.

Host-guest chemistry, a field focused on the design of molecules that can encapsulate other smaller molecules, is a direct application of these self-assembly principles. The cavities or channels created within the self-assembled structures of this compound derivatives could potentially host small guest molecules. The nature of the guest and the host-guest interactions can significantly alter the properties of the material, leading to applications in sensing, storage, and separation.

While specific examples of host-guest chemistry involving this compound are not extensively documented, the broader class of pyridine-containing ligands is known to form a variety of host-guest systems. For instance, metal-organic frameworks (MOFs) and coordination polymers constructed from pyridine-based linkers often exhibit porous structures capable of encapsulating guest molecules. The bromine substituent in this compound can be further functionalized, for example, through Suzuki coupling reactions, to introduce larger and more complex functionalities that can direct the formation of specific host-guest systems. acs.org

The self-assembly of these derivatives can be guided by a combination of halogen bonds, π-π stacking, and hydrogen bonds, leading to the formation of intricate and functional supramolecular architectures. The programmability of these non-covalent interactions allows for a high degree of control over the final structure and its properties, paving the way for the rational design of new materials for a wide range of applications.

Theoretical and Computational Investigations of 2 Bromo 5 Pyridin 3 Yl Pyridine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations for pyridine-based compounds. mdpi.comresearchgate.net This method is employed to investigate structure-property relationships by modeling the electronic density of molecules. mdpi.com Calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-311G(d,p) or 6-31G(d,p) basis set, to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.netjocpr.comnih.gov Geometric optimization is a primary step, ensuring that the calculated structure corresponds to an energy minimum, which is confirmed by the absence of imaginary frequencies in vibrational analysis. mdpi.com

Table 1: Common DFT Calculation Parameters for Pyridine (B92270) Derivatives

| Parameter | Description | Common Selections | References |

|---|---|---|---|